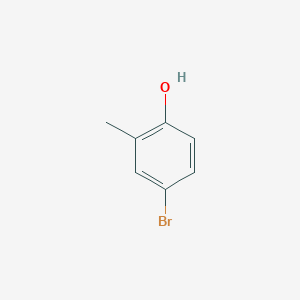
4-Bromo-2-methylphenol
货号 B185452
分子量: 187.03 g/mol
InChI 键: IWJGMJHAIUBWKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04642383
Procedure details


Into a 5-liter reaction flask was charged 324g of o-cresol (3 moles) and 1200 g of methylene chloride. The reaction was cooled to 2° C. and 480 g (3 moles) of bromine dissolved in 960 g of methylene chloride was run in slowly over a 7-hour period. The next day, the cooling bath was removed and a heating mantle was attached. 1 liter of Isopar G (trademark of Exxon for a hydrocarbon fraction) was added and distillation of the methylene chloride was begun under water aspirator vacuum. Eventually the distillation rate slowed and the pot temperature rose to 70° C. The still head temperature dropped from 35° C. to 28° C. The solution was poured into a beaker and cooled to room temperature without stirring. In the morning, the solution was cooled to -5° C. and filtered. There was recovered 440 g of 4-bromo-o-cresol melting at 61-64° C. in 78% yield.
[Compound]
Name
324g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:9]Br>C(Cl)Cl>[Br:9][C:3]1[CH:2]=[C:1]([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=1
|
Inputs


Step One
[Compound]
|
Name
|
324g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
1200 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
480 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
960 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
without stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 5-liter reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly over a 7-hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The next day, the cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 liter of Isopar G (trademark of Exxon for a hydrocarbon fraction) was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation of the methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 70° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The still head temperature dropped from 35° C. to 28° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was poured into a beaker
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
In the morning, the solution was cooled to -5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There was recovered 440 g of 4-bromo-o-cresol melting at 61-64° C. in 78% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C(=CC1)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
